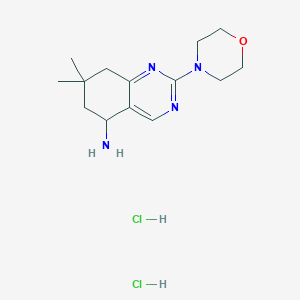

7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride

Description

7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride is a quinazoline-derived compound with a morpholino substituent at the 2-position and two methyl groups at the 7-position of the tetrahydroquinazoline scaffold. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. While commercial availability has been discontinued by suppliers like CymitQuimica , it remains listed in specialized catalogs (e.g., EOS Med Chem) as a compound of interest for targeted synthesis .

Properties

IUPAC Name |

7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O.2ClH/c1-14(2)7-11(15)10-9-16-13(17-12(10)8-14)18-3-5-19-6-4-18;;/h9,11H,3-8,15H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXALIWSUXWOYGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=CN=C(N=C2C1)N3CCOCC3)N)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride are p97 ATPase and GATA modulator. These targets play a crucial role in various biological processes, including cell growth and differentiation.

Mode of Action

The compound interacts with its targets by selectively and potently inhibiting them. This inhibition results in changes in the normal functioning of the targets, which can lead to various downstream effects.

Biochemical Pathways

The biochemical pathways affected by 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride include those involved in cell growth and differentiation. The downstream effects of these changes can lead to alterations in various biological processes, including immune response, viral infection, and neurological disorders.

Pharmacokinetics

The ADME properties of 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride Given the compound’s potent activity, it is likely that it has favorable pharmacokinetic properties that allow it to reach its targets in sufficient concentrations.

Biochemical Analysis

Biochemical Properties

7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit p97 ATPase, an enzyme involved in protein degradation and cellular stress responses. Additionally, this compound modulates the activity of GATA transcription factors, which are crucial for gene expression regulation. The nature of these interactions involves binding to the active sites of these enzymes, thereby altering their activity and influencing downstream biochemical pathways.

Cellular Effects

The effects of 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those related to stress responses and apoptosis. This compound can modulate gene expression by affecting transcription factors such as GATA, leading to changes in cellular metabolism and function. Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes like p97 ATPase, inhibiting their activity and leading to the accumulation of misfolded proteins. This inhibition triggers cellular stress responses and can induce apoptosis in certain cell types. Additionally, the compound modulates gene expression by interacting with transcription factors, thereby influencing the transcription of genes involved in cellular stress responses and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.

Dosage Effects in Animal Models

The effects of 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing stress response pathways and promoting cell survival. At higher doses, it can induce toxic effects, including cellular apoptosis and tissue damage. These threshold effects underscore the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes such as p97 ATPase and modulates their activity, thereby influencing the overall metabolic flux within cells. The compound also affects the levels of various metabolites, leading to changes in cellular energy balance and metabolic homeostasis. These interactions highlight the compound’s potential as a modulator of cellular metabolism.

Transport and Distribution

Within cells and tissues, 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s entry into cells and its subsequent localization to specific cellular compartments. The compound’s distribution is influenced by its interactions with binding proteins, which can affect its accumulation and localization within cells. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications. These modifications ensure that the compound reaches its intended site of action, where it can exert its biochemical effects. The subcellular localization also influences the compound’s stability and interactions with other biomolecules, thereby affecting its overall efficacy.

Biological Activity

7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride (CAS: 1242339-81-6) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H23ClN4O

- Molar Mass : 298.82 g/mol

- CAS Number : 1242339-81-6

- Hazard Class : Irritant .

The biological activity of 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride can be attributed to its interaction with various biological pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory processes. For example, it may act on cyclooxygenase (COX) pathways which play a crucial role in inflammation and pain modulation .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of quinazoline compounds exhibit antimicrobial properties. The compound's structure may contribute to its effectiveness against various bacterial strains .

- Anticancer Potential : Some studies indicate that similar compounds have shown cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Activity

Research has indicated that quinazoline derivatives can possess significant antimicrobial activity. For instance, a study evaluated various quinazoline derivatives against Gram-positive and Gram-negative bacteria and fungi, demonstrating varying degrees of effectiveness. The minimum inhibitory concentrations (MICs) for these compounds ranged from 100 to 400 µg/mL .

Anticancer Activity

In vitro studies have shown that related compounds can inhibit the growth of cancer cells such as MCF-7 (breast cancer) and T47D cells. The cytotoxicity was linked to structural features that enhance lipophilicity and promote cellular uptake .

Case Studies

-

Study on Quinazoline Derivatives :

A study evaluated a series of quinazoline derivatives for their anti-inflammatory and anticancer activities. The results indicated that certain modifications in the molecular structure significantly enhanced the compounds' potency against cancer cells and inflammatory markers . -

Antimicrobial Evaluation :

Another study focused on the synthesis and biological evaluation of thiazolidinone derivatives, which included quinazoline moieties. These compounds demonstrated moderate to good antimicrobial activity against various pathogens .

Data Tables

Scientific Research Applications

Overview

7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride is a compound of significant interest in scientific research due to its diverse biological activities and potential therapeutic applications. With a molecular formula of C14H24Cl2N4O and a molecular weight of 335.3 g/mol, this compound has been studied for its mechanisms of action and effects on various biochemical pathways.

Biochemical Pathways

The compound plays a crucial role in several biochemical pathways:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory processes, particularly affecting cyclooxygenase pathways that are critical for pain modulation.

- Cell Signaling : The compound influences signaling pathways associated with stress responses and apoptosis, impacting cellular survival and proliferation.

Pharmacological Properties

Research indicates that the compound exhibits:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, potentially making it a candidate for developing new antimicrobial agents.

- Anticancer Potential : Similar compounds have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Studies

Several studies have documented the biological activity of 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride:

Biochemical Analysis

The compound interacts with several enzymes and proteins:

- Transport and Distribution : It is transported within cells via specific transporters, which is crucial for its pharmacological effectiveness.

- Subcellular Localization : The localization within cellular compartments affects its activity; specific targeting signals guide its distribution.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Substituents

The compound’s activity and physicochemical properties are influenced by its substituents. Key comparisons include:

Key Observations :

- Substituent Effects: The morpholino group in the target compound likely improves water solubility compared to bromine or fluorine substituents, which prioritize lipophilicity .

- Core Heterocycles : Tetrahydroquinazoline (target compound) vs. naphthyridine or chroman alters ring strain and hydrogen-bonding capacity, impacting target selectivity.

Pharmacological and Physicochemical Comparisons

- Hydrogen Bonding: The morpholino group’s oxygen atom can act as a hydrogen-bond acceptor, similar to methoxy groups in emetine . This feature is critical for interactions with enzymes or receptors .

- Ring Puckering : The tetrahydroquinazoline core may adopt puckered conformations (as described for cyclopentane derivatives in ), influencing binding pocket compatibility compared to planar aromatic systems.

- Synthesis : The target compound’s synthesis likely involves SNAr (nucleophilic aromatic substitution) or Buchwald-Hartwig amination, analogous to methods for N-(4-bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine .

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of 7,7-dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride?

Answer:

Synthesis optimization should integrate computational reaction path searches (e.g., quantum chemical calculations) with iterative experimental validation. For example, using ICReDD’s methodology, computational tools predict viable reaction pathways, while information science extracts key variables (e.g., solvent polarity, temperature gradients) to narrow experimental conditions . This reduces trial-and-error cycles and accelerates yield improvements. Key parameters to monitor include stereochemical fidelity at the morpholine-tetrahydroquinazoline junction and dihydrochloride salt stability during purification.

Advanced: How can computational modeling resolve contradictions in the compound’s reported biological activity across studies?

Answer:

Contradictory biological data (e.g., kinase inhibition vs. off-target effects) require systematic validation via molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations. For instance:

- MD Simulations : Track ligand-protein binding stability under physiological conditions.

- FEP Analysis : Quantify binding affinity differences caused by minor structural variations (e.g., protonation states of the morpholine ring) .

Cross-reference results with in vitro assays using standardized cell lines (e.g., HEK293 for kinase profiling) to isolate confounding variables .

Basic: What spectroscopic techniques are critical for characterizing the compound’s structural integrity?

Answer:

- ¹H/¹³C NMR : Confirm stereochemistry of the tetrahydroquinazoline core and morpholine substitution patterns.

- HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (C₁₃H₂₂Cl₂N₄O) and detect salt dissociation artifacts.

- PXRD (Powder X-ray Diffraction) : Assess crystallinity and polymorphic forms of the dihydrochloride salt .

Advanced: How can AI-driven process simulation tools enhance scalability of this compound’s synthesis?

Answer:

AI platforms like COMSOL Multiphysics enable virtual screening of reactor designs (e.g., continuous-flow vs. batch) by modeling heat/mass transfer kinetics and solvent compatibility. For example:

- Parameter Optimization : Train neural networks on historical reaction data to predict optimal pressure/temperature ranges.

- Risk Mitigation : Simulate failure modes (e.g., chloride counterion hydrolysis) under scaled-up conditions .

Validate with pilot-scale experiments under CRDC subclass RDF2050112 (reaction fundamentals and reactor design) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE : Use nitrile gloves and fume hoods due to potential hydrochloride aerosolization.

- Waste Disposal : Neutralize acidic residues (pH 7–8) before disposal, following protocols in CHEM 4206 safety guidelines.

- Exposure Response : Immediate eye irrigation with saline solution and medical evaluation for respiratory irritation .

Advanced: How to design experiments to elucidate the compound’s mechanism of action in neuropharmacological studies?

Answer:

Adopt a multi-omics approach:

- Transcriptomics : RNA-seq to identify differentially expressed genes in neuronal cell lines post-treatment.

- Metabolomics : LC-MS profiling to track changes in neurotransmitter precursors (e.g., dopamine, serotonin).

- CHEM-NMR : Monitor real-time interactions with neurotransmitter receptors (e.g., 5-HT₃) .

Use ICReDD’s feedback loop to refine hypotheses iteratively .

Basic: What are the stability challenges for this compound under varying storage conditions?

Answer:

- Temperature : Store at –20°C in argon-sealed vials to prevent dihydrochloride dissociation.

- Humidity : Use desiccants (silica gel) to avoid hygroscopic degradation.

- Light Sensitivity : Amber glassware mitigates photolytic decomposition of the quinazoline core .

Advanced: How to address discrepancies in reported solubility profiles across solvents?

Answer:

Apply Hansen Solubility Parameters (HSPs) to model solvent-solute interactions:

Calculate HSPs for the compound using group contribution methods.

Rank solvents (e.g., DMSO, ethanol) based on polarity, hydrogen bonding, and dispersion forces.

Validate with experimental solubility assays under controlled humidity/temperature .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

- Enzyme Inhibition : Fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) for kinase targets.

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa) with EC₅₀ determination.

- Membrane Permeability : PAMPA (Parallel Artificial Membrane Permeability Assay) for blood-brain barrier penetration .

Advanced: How to integrate heterogeneous catalysis for greener synthesis routes?

Answer:

- Catalyst Selection : Screen transition-metal catalysts (e.g., Pd/C, Ni) for hydrogenation of the quinazoline precursor.

- Solvent-Free Conditions : Use ball milling or microwave-assisted synthesis to minimize waste.

- Life Cycle Analysis (LCA) : Quantify environmental impact reduction under CRDC subclass RDF2050106 (renewable fuel engineering) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.